N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Description
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C19H19F3N4O3 and its molecular weight is 408.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of proteins, particularly those with binding sites for aromatic and heterocyclic compounds .
Mode of Action
Based on its structural similarity to other pyrimidinamine derivatives, it may act as an inhibitor or modulator of its target proteins . The trifluoromethyl group and the piperidinyl moiety could potentially enhance binding affinity and selectivity .
Pharmacokinetics
The presence of the trifluoromethyl group and the piperidinyl moiety could potentially influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Given its structural features, it may exert inhibitory effects on its target proteins, leading to downstream cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as this can influence the ionization state of the compound and its target proteins .
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c20-19(21,22)15-10-16(24-11-23-15)26-6-4-12(5-7-26)25-18(27)13-2-1-3-14-17(13)29-9-8-28-14/h1-3,10-12H,4-9H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLGOWDATOBYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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